5α-Reductase Inhibition Potency: Ganoderic Acid TR (IC50 8.5 μM) Outperforms Ganoderic Acid DM (IC50 10.6 μM)
In a 5α-reductase inhibitory assay using rat liver microsomes, ganoderic acid TR exhibited an IC50 value of 8.5 μM, whereas the commonly studied comparator ganoderic acid DM showed an IC50 of 10.6 μM under comparable conditions [1][2]. This represents a 19.8% increase in potency for TR relative to DM.
| Evidence Dimension | 5α-Reductase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.5 μM |
| Comparator Or Baseline | Ganoderic acid DM: 10.6 μM |
| Quantified Difference | 19.8% more potent (lower IC50 indicates higher potency) |
| Conditions | Rat liver microsomes, [4-14C]testosterone as substrate |
Why This Matters
For researchers developing 5α-reductase inhibitors for androgen-related disorders such as benign prostatic hyperplasia or androgenetic alopecia, ganoderic acid TR offers a quantifiable potency advantage over the more widely studied ganoderic acid DM, potentially translating to more efficacious lead compounds.
- [1] Liu, J., Shimizu, K., & Kondo, R. (2006). Ganoderic acid TR, a new lanostanoid with 5α-reductase inhibitory activity from the fruiting body of Ganoderma lucidum. Natural Product Communications, 1(5), 345-350. View Source
- [2] Galappaththi, M. C. A., et al. (2023). A Review of Ganoderma Triterpenoids and Their Bioactivities. Biomolecules, 13(1), 24. View Source
